Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Description
The compound of interest is a highly complex pentacyclic alkaloid derivative characterized by multiple stereogenic centers, diverse functional groups (e.g., acetyloxy, methoxy, formyl, and methoxycarbonyl), and a fused azoninoindol moiety. Its molecular weight is 456.538 g/mol, as confirmed by crystallographic data . The stereochemical complexity suggests that its structural determination likely relied on advanced techniques such as single-crystal X-ray diffraction, possibly using the SHELX software suite, a gold standard for small-molecule refinement .
Properties
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H54N4O10/c1-7-28(52)20-27-23-44(40(53)57-5,36-30(14-17-46-24-27)29-12-9-10-13-33(29)47-36)32-21-31-34(22-35(32)56-4)49(25-50)38-43(31)16-19-48-18-11-15-42(8-2,37(43)48)39(59-26(3)51)45(38,55)41(54)58-6/h9-13,15,21-22,25,27,37-39,46-47,55H,7-8,14,16-20,23-24H2,1-6H3/t27-,37+,38-,39-,42-,43-,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCGXAFOOQYBDC-QPSORRKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1CC(C2=C(CCNC1)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C[C@@H]1C[C@@](C2=C(CCNC1)C3=CC=CC=C3N2)(C4=C(C=C5C(=C4)[C@]67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H54N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648844 | |
| Record name | Methyl (2beta,3beta,4beta,5alpha,12beta,19alpha)-4-(acetyloxy)-1-formyl-3-hydroxy-16-methoxy-15-[(5S,7S)-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-6,7-didehydroaspidospermidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
810.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910580-56-2 | |
| Record name | Methyl (2beta,3beta,4beta,5alpha,12beta,19alpha)-4-(acetyloxy)-1-formyl-3-hydroxy-16-methoxy-15-[(5S,7S)-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-6,7-didehydroaspidospermidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound is a complex alkaloid belonging to the class of pentacyclic compounds. Its intricate structure suggests a wide range of potential biological activities. This article explores the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The compound features a unique pentacyclic structure with multiple functional groups that contribute to its biological activity. The IUPAC name reflects its intricate stereochemistry and functionalization. Such structural complexity often correlates with diverse biological effects.
Summary of Biological Activities
Research indicates that this compound exhibits several significant biological activities:
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Exhibits antimicrobial properties against various pathogens. |
| Cytotoxic Effects | Demonstrates cytotoxic effects on cancer cell lines in vitro. |
| Opioid Activity | May act as a ligand for opioid receptors, suggesting potential analgesic properties. |
| Neuroprotective Effects | Emerging evidence indicates neuroprotective benefits through neurotransmitter modulation. |
Cytotoxicity in Cancer Cell Lines
A study conducted on the cytotoxic effects of the compound revealed significant inhibition of cell proliferation in various cancer cell lines including HeLa and MCF-7. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, extracts containing this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.
The biological activity of this compound is believed to involve several mechanisms:
- Receptor Modulation : Interaction with specific receptors such as opioid receptors leading to physiological effects.
- Cell Signaling Pathways : Inhibition of key signaling pathways associated with cell survival and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Substituent Analysis
- Acetyloxy vs.
- Methoxycarbonyl vs. Methylidene: The methoxycarbonyl group in the azoninoindol subunit (target compound) may confer greater polarity than methylidene-containing analogues like HMDB0031366 .
- Ethyl and Formyl Substitutions : The C12 ethyl and C8 formyl groups distinguish the target compound from simpler methoxy derivatives (e.g., Salternamide E variants), possibly modulating receptor binding .
Electronic and Geometric Considerations
Per Boudart’s principle, compounds with similar electronic profiles but divergent geometries (e.g., pentacyclic vs. hexacyclic cores) may exhibit distinct reactivity. For instance, the pentacyclic framework of the target compound likely imposes steric constraints absent in hexacyclic analogues, affecting catalytic or binding interactions .
Research Findings and Implications
Potential Bioactivity
While direct pharmacological data are unavailable, marine actinomycete-derived analogues (e.g., Salternamide E) exhibit antimicrobial and anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
